molecular formula C22H33ClO6 B10772716 7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid

7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid

Cat. No.: B10772716
M. Wt: 428.9 g/mol
InChI Key: XECZBZWECQIBDA-LELZANKISA-N
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Description

13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha is a synthetic organic compound belonging to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is a derivative of prostaglandin F1alpha, modified to include a chlorophenoxy group, which enhances its biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha involves multiple steps, starting from the base structure of prostaglandin F1alpha. The key steps include:

    Hydrogenation: The double bond between carbon atoms 13 and 14 is reduced using hydrogen gas in the presence of a palladium catalyst.

    Chlorophenoxy Substitution: The hydroxyl group at position 16 is substituted with a chlorophenoxy group using a nucleophilic substitution reaction. This step typically involves the use of a chlorophenol derivative and a strong base like sodium hydride.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with prostaglandin receptors, particularly the prostaglandin F2-alpha receptor. This interaction activates a G-protein coupled receptor pathway, leading to the activation of phosphatidylinositol-calcium second messenger systems. These pathways ultimately result in various physiological responses, including smooth muscle contraction and modulation of inflammatory processes .

Comparison with Similar Compounds

Uniqueness: 13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha is unique due to the presence of the chlorophenoxy group, which enhances its stability and biological activity compared to other prostaglandin derivatives. This modification allows for more targeted and effective interactions with prostaglandin receptors, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C22H33ClO6

Molecular Weight

428.9 g/mol

IUPAC Name

7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid

InChI

InChI=1S/C22H33ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h5-7,12,16,18-21,24-26H,1-4,8-11,13-14H2,(H,27,28)/t16-,18-,19-,20+,21-/m1/s1

InChI Key

XECZBZWECQIBDA-LELZANKISA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](COC2=CC(=CC=C2)Cl)O)CCCCCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)CCC(COC2=CC(=CC=C2)Cl)O)CCCCCCC(=O)O)O

Origin of Product

United States

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